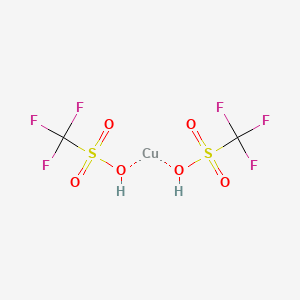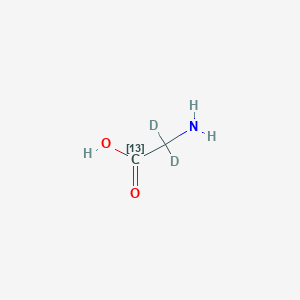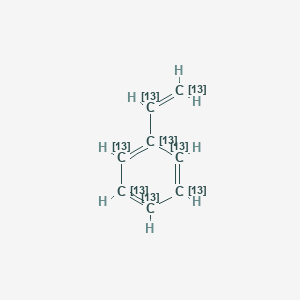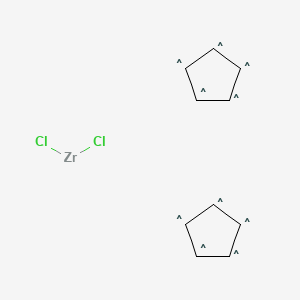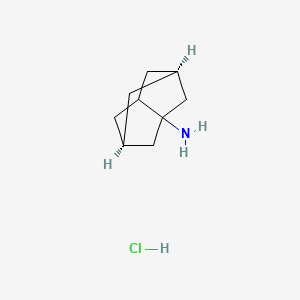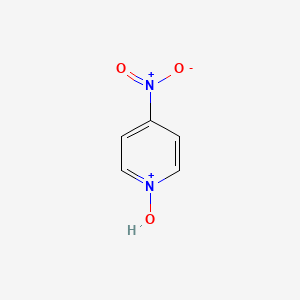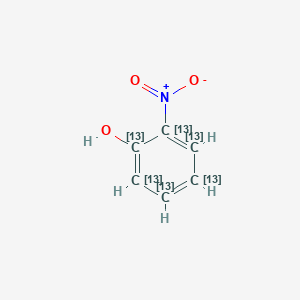
2-Nitrophenol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenol-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13. This compound is a derivative of 2-nitrophenol, which is an aromatic compound with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring. The isotopic labeling makes it useful for various scientific applications, particularly in tracing and studying chemical reactions and mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenol-13C6 typically involves the nitration of phenol-13C6. The reaction is carried out by treating phenol-13C6 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and controlled nitration conditions to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired isotopic purity.
化学反応の分析
Types of Reactions
2-Nitrophenol-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-Aminophenol-13C6.
Oxidation: 2-Nitrobenzaldehyde-13C6.
Substitution: Various substituted nitrophenols depending on the nucleophile used.
科学的研究の応用
2-Nitrophenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to monitor the degradation of pollutants.
作用機序
The mechanism of action of 2-Nitrophenol-13C6 depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the loss of electrons. The isotopic labeling allows for precise tracking of the compound and its intermediates, providing valuable insights into the reaction pathways and mechanisms.
類似化合物との比較
Similar Compounds
2-Nitrophenol: The non-labeled version of 2-Nitrophenol-13C6, used in similar applications but without the isotopic tracing capability.
4-Nitrophenol: An isomer with the nitro group at the para position, used in enzymatic studies and as a pH indicator.
3-Nitrophenol: An isomer with the nitro group at the meta position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The carbon-13 labeling provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to obtain precise and accurate data.
特性
分子式 |
C6H5NO3 |
|---|---|
分子量 |
145.065 g/mol |
IUPAC名 |
6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
IQUPABOKLQSFBK-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




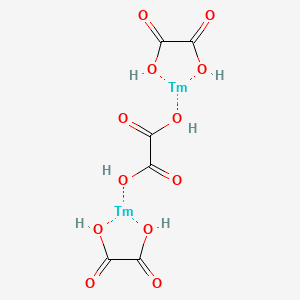
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)


